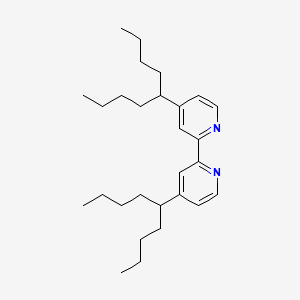

4,4'-Bis(1-butylpentyl)-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72230-93-4 |

|---|---|

Molecular Formula |

C28H44N2 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

4-nonan-5-yl-2-(4-nonan-5-ylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C28H44N2/c1-5-9-13-23(14-10-6-2)25-17-19-29-27(21-25)28-22-26(18-20-30-28)24(15-11-7-3)16-12-8-4/h17-24H,5-16H2,1-4H3 |

InChI Key |

BLDQUHPMDSICNF-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCC)C1=CC(=NC=C1)C2=NC=CC(=C2)C(CCCC)CCCC |

Canonical SMILES |

CCCCC(CCCC)C1=CC(=NC=C1)C2=NC=CC(=C2)C(CCCC)CCCC |

Other CAS No. |

72230-93-4 |

Origin of Product |

United States |

The Enduring Significance of 2,2 Bipyridine Scaffolds

The 2,2'-bipyridine (B1663995) (bpy) framework is a cornerstone of modern coordination chemistry and material science. nih.gov As a bidentate chelating ligand, it readily forms stable complexes with a vast array of metal ions. mdpi.com This stability is attributed to the formation of a five-membered ring upon coordination, a thermodynamically favorable arrangement. The versatility of the bipyridine scaffold is further enhanced by its rich electrochemical and photophysical properties, which can be fine-tuned through chemical modification. researchgate.net These characteristics have led to their widespread use in applications ranging from catalysis and solar energy conversion to the development of advanced materials with unique optical and electronic properties. mdpi.comnih.gov

Tailoring Ligand Properties: the Role of Alkyl Substitution at the 4,4 Positions

The introduction of substituents onto the 2,2'-bipyridine (B1663995) core is a powerful strategy for modulating its chemical behavior. Alkyl substitution at the 4,4'-positions, in particular, has profound effects on the ligand's properties and its interactions with metal centers and the surrounding environment.

The primary role of these alkyl groups is to introduce steric hindrance. This bulkiness can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted structures with unique catalytic or photophysical characteristics. acs.org Furthermore, the presence of long alkyl chains, such as the 1-butylpentyl groups in the title compound, significantly enhances the solubility of both the free ligand and its metal complexes in nonpolar organic solvents. This is a crucial practical advantage for synthesis, purification, and application in various solution-processed systems.

A notable example that highlights the benefits of long-chain alkyl substitution is the use of the structurally similar compound, 4,4′-dinonyl-2,2′-bipyridine (DNB), as an additive in the electrolyte of DSSCs. Research has shown that DNB can significantly improve the thermal stability of ruthenium-based dyes compared to the more commonly used 4-tert-butylpyridine (B128874) (TBP). The reaction rate between DNB and the N719 dye at elevated temperatures was found to be ten times slower than with TBP, leading to reduced dye degradation. This enhanced stability is crucial for the long-term performance of solar cell devices.

Current Research Trajectories for 4,4 Bis 1 Butylpentyl 2,2 Bipyridine and Its Derivatives

Established Synthetic Pathways for 4,4'-Alkyl-Substituted 2,2'-Bipyridines

The synthesis of 4,4'-disubstituted-2,2'-bipyridines, including the title compound, relies on a few robust methodologies developed for the construction of the bipyridine core. These methods generally involve the coupling of substituted pyridine (B92270) precursors.

Palladium-Catalyzed Coupling Reactions for Bipyridine Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the C(sp²)–C(sp²) bond that links the two pyridine rings in 2,2'-bipyridine (B1663995). mdpi.com Several named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki Coupling : This reaction involves the coupling of a pyridyl-boronic acid or boronate ester with a halopyridine. It is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com

Negishi Coupling : This method uses an organozinc reagent (a pyridyl-zinc halide) coupled with a halopyridine. It is known for its high reactivity and functional group tolerance. nih.govnih.gov

Stille Coupling : In a Stille coupling, an organotin reagent (pyridyl-stannane) is coupled with a halopyridine. While effective, the toxicity of organotin compounds is a significant drawback. nih.gov

A significant challenge in these catalytic cycles is the tendency of the bipyridine product to coordinate with the palladium metal center, which can decrease catalytic activity and lead to lower yields. mdpi.comnih.gov The design of the catalytic system, including the choice of ligands and reaction conditions, is crucial to overcome this product inhibition. mdpi.com

Homo-Coupling Approaches of Substituted Pyridines

Homo-coupling reactions offer a more direct route to symmetrical bipyridines like this compound by dimerizing two identical pyridine molecules.

Ullmann-Type Reactions : This classic method involves the copper-mediated coupling of two aryl halide molecules. Modern variations often use palladium or nickel catalysts, sometimes in conjunction with other metals, to facilitate the reductive coupling of halopyridines. mdpi.comnih.gov For example, combining a palladium catalyst with a reducing agent like zinc powder can effectively dimerize 2-halopyridines. nih.gov

Nickel-Catalyzed Reductive Coupling : A highly effective method for synthesizing 4,4'-dialkyl-2,2'-bipyridines is the nickel-catalyzed reductive dimerization of 2-chloropyridines. nih.govnih.gov This approach has been successfully used to synthesize the structurally similar and sterically hindered 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720). nih.govnih.gov The reaction typically uses a simple nickel salt as the catalyst and a metal powder, such as manganese, as the terminal reductant, avoiding the need for expensive or complex ligands. nih.gov

Wurtz-Type Reactions : This approach uses highly reactive metals like sodium to couple organic halides. mdpi.com While effective for creating symmetrical bipyridines, the harsh conditions can limit its applicability with more sensitive functional groups. mdpi.com

For symmetrical bipyridines, homo-coupling is often considered a more efficient route than cross-coupling in terms of both yield and the directness of the synthesis. nova.edu

Specific Reaction Conditions and Reagents for this compound Synthesis

Stage 1: Synthesis of 4-(1-Butylpentyl)-2-chloropyridine The synthesis would begin with the creation of the bulky alkyl substituent on the pyridine ring. This can be achieved through methods such as the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org The resulting 4-alkylpyridine is then chlorinated at the 2-position. A common method for this is oxidation to the N-oxide followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Stage 2: Nickel-Catalyzed Reductive Dimerization The 4-(1-butylpentyl)-2-chloropyridine precursor is then dimerized. Based on the ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, the following conditions would be appropriate. nih.gov

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 4-(1-Butylpentyl)-2-chloropyridine | Pyridine precursor | nih.gov |

| Catalyst | Nickel(II) bromide hydrate (B1144303) (NiBr₂·3H₂O) | Catalyzes the C-C bond formation | nih.gov |

| Reductant | Manganese powder (-325 mesh) | Acts as the terminal reducing agent | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium | nih.gov |

| Temperature | ~60-80 °C | To ensure reaction proceeds at a reasonable rate | nih.gov |

| Atmosphere | Inert (e.g., Argon) | To protect air-sensitive reagents and intermediates | nova.edu |

Considerations for Reaction Yields and Purity

The yield and purity of this compound are highly dependent on the chosen synthetic route.

Purity : Purification of the final product typically involves standard laboratory techniques. Following the reaction, a work-up procedure involving aqueous extraction is used to remove the inorganic salts and the solvent. nih.gov The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol. nova.eduorgsyn.org The progress of the reaction and the purity of the final product can be monitored by methods such as thin-layer chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nova.edu

Post-Synthetic Modifications and Functionalization Strategies

Once the this compound core has been synthesized, it can be further modified to introduce additional chemical functionalities. These modifications are crucial for tuning the electronic, optical, and coordination properties of the ligand for specific applications, such as in catalysis or materials science. nih.govrsc.org

Introduction of Additional Functionalities for Enhanced Ligand Properties

Functionalization can be targeted at either the bipyridine rings or the existing alkyl side chains.

Modification of the Bipyridine Core : While direct functionalization of the bipyridine core after its formation is possible, it is often more strategic to incorporate desired functionalities into the pyridine precursors before the coupling step. However, methods exist for post-synthetic modification. For instance, extending the π-conjugation of the ligand can be achieved by introducing groups like styryl or thiophene (B33073) moieties. nih.gov This is particularly relevant for applications in dye-sensitized solar cells, where it can enhance the molar extinction coefficient and shift the absorption spectrum of the corresponding metal complexes. nih.gov

Modification of the Alkyl Substituents : The benzylic-like positions of the alkyl groups (the carbon atom attached to the pyridine ring) are susceptible to further reactions. For example, the methyl groups in 4,4'-dimethyl-2,2'-bipyridine (B75555) can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then reacted with electrophiles. orgsyn.org A key example is the reaction with hexachloroethane (B51795) after silylation to produce 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org This chloromethylated derivative serves as a versatile platform for introducing a wide array of other functional groups.

Appended Functional Groups : Another strategy involves synthesizing a bipyridine ligand that already contains reactive handles for late-stage functionalization. For example, a bipyridine ligand featuring phosphine (B1218219) groups can be synthesized and coordinated to a metal. The uncoordinated phosphine units can then undergo subsequent reactions, such as the Staudinger reaction, to install new functional moieties. rsc.org

| Strategy | Functionality Introduced | Purpose/Application | Reference |

|---|---|---|---|

| π-Conjugation Extension | Styryl, Thiophene, Anthracene groups | Enhance optical properties for dye-sensitized solar cells | nih.gov |

| Alkyl Group Halogenation | Chloromethyl (-CH₂Cl) groups | Creates a reactive site for further nucleophilic substitution | orgsyn.org |

| Late-Stage Staudinger Reaction | Iminophosphoranes with appended functional groups | Tune ligand donor properties and incorporate Brønsted/Lewis acidic sites | rsc.org |

| Direct Functionalization | Amino groups via Chichibabin reaction | Amino groups can be converted to other functionalities | researchgate.net |

Strategies for Incorporating this compound into Supramolecular Architectures

The true utility of this compound lies in its application as a building block for supramolecular architectures. The term supramolecular chemistry refers to the domain of chemistry focused on chemical systems made up of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization may vary from weak inter-, intra-, and non-covalent interactions to strong covalent bonding, provided that the degree of electronic coupling between the molecular component remains small. The bipyridine moiety serves as an excellent bidentate chelating ligand for a vast array of metal ions, while the bulky, flexible 1-butylpentyl chains play a crucial role in directing the self-assembly process and defining the properties of the final structure. nih.govmdpi.com

The incorporation of long and branched alkyl chains on the bipyridine scaffold has several strategic advantages:

Solubility and Processability: The nonpolar alkyl groups significantly enhance the solubility of the resulting metal complexes in common organic solvents. This is critical for both the synthesis and the solution-phase characterization of supramolecular structures, as well as for their processing into thin films or other materials.

Control of Dimensionality and Topology: The steric hindrance provided by the bulky 1-butylpentyl groups can prevent the formation of dense, tightly packed structures. Instead, it can promote the formation of discrete molecular assemblies or lower-dimensional coordination polymers (e.g., 1D chains or 2D layers). nih.gov This control over the final topology is a cornerstone of crystal engineering. nih.gov

Formation of Porous Materials: The steric bulk of the ligands can lead to the creation of voids and channels within the crystal lattice of metal-organic frameworks (MOFs) or coordination polymers. These porous structures are of great interest for applications in gas storage, separations, and catalysis.

Modulation of Intermolecular Interactions: The alkyl chains engage in van der Waals interactions, which, in concert with the coordination bonds, direct the self-assembly of molecules into well-defined patterns. semanticscholar.orgmdpi.com The branched nature of the 1-butylpentyl group can disrupt typical alkyl chain interdigitation, leading to more complex and potentially novel packing arrangements. rsc.org

These ligands are instrumental in constructing a variety of supramolecular systems. In coordination polymers, the bipyridine unit bridges metal centers to form extended 1D, 2D, or 3D networks. nih.gov The alkyl chains decorate the periphery of these networks, influencing their packing and guest-hosting capabilities. In the context of self-assembly at interfaces, such as on graphite (B72142) surfaces, the alkyl chains are known to play a dominant role in the formation of highly ordered two-dimensional monolayers, with the specific arrangement being dictated by the length and substitution pattern of the chains. semanticscholar.orgresearchgate.net

| Supramolecular Architecture | Role of the Ligand | Influence of 1-Butylpentyl Chains | Potential Applications | Reference |

|---|---|---|---|---|

| Coordination Polymers | Bridging linker between metal ions | Increases solubility, controls network topology, creates porous structures | Catalysis, Luminescent Materials, Sensors | nih.gov |

| Metal-Organic Frameworks (MOFs) | Organic building block (strut) | Modulates pore size and environment, enhances stability in non-polar media | Gas Storage, Separation, Drug Delivery | mdpi.com |

| Self-Assembled Monolayers | Surface-active building block | Directs 2D packing via van der Waals forces, controls molecular orientation | Nanoscience, Molecular Electronics | semanticscholar.orgresearchgate.net |

| Discrete Metallacycles/Cages | Component of a finite, closed structure | Provides solubility for the cage, creates a defined inner cavity | Host-Guest Chemistry, Molecular Recognition | mdpi.com |

Ligand Design Principles and Steric/Electronic Influences of 1-Butylpentyl Substituents

The design of this compound is predicated on the well-established coordinating ability of the 2,2'-bipyridine (bpy) core, enhanced by the strategic placement of alkyl groups. The introduction of substituents onto the bipyridine framework is a common strategy to tune the properties of the resulting metal complexes.

The primary role of the two 1-butylpentyl groups is to enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents. chemimpex.comguidechem.com This is a crucial feature for applications in areas such as homogeneous catalysis and the fabrication of organic light-emitting diodes (OLEDs), where solution-based processing is often employed. chemimpex.comguidechem.com The long, branched alkyl chains disrupt crystal packing, thereby favoring solubility.

Electronically, alkyl groups are generally considered to be electron-donating. This property can influence the redox potential of the metal complex and the energy of its molecular orbitals. The electron-donating nature of the 1-butylpentyl substituents can increase the electron density on the bipyridine ring system, which in turn can affect the metal-to-ligand charge transfer (MLCT) properties of the resulting complexes. nih.gov

Formation of Transition Metal Complexes with this compound

Similar to other 4,4'-dialkyl-2,2'-bipyridine ligands, this compound readily forms complexes with a wide range of transition metal ions. The formation of these complexes is driven by the strong affinity of the two nitrogen atoms in the bipyridine core for the metal center.

Coordination Modes and Geometries in Metal Complexes

In the vast majority of its complexes, this compound acts as a bidentate chelating ligand, coordinating to the metal center through its two nitrogen atoms. This mode of coordination results in the formation of a stable five-membered ring that includes the metal atom. The geometry of the resulting complex is determined by the coordination number and the electronic configuration of the metal ion, as well as the steric demands of the other ligands present. For octahedral complexes, such as those commonly formed with ruthenium(II) and iridium(III), the bipyridine ligand occupies two adjacent coordination sites. In complexes of the type [M(bpy)3]n+, the three bipyridine ligands adopt a propeller-like arrangement around the metal center.

Thermodynamics and Kinetics of Metal-Ligand Binding

Specific Metal Ions and Their Complexation Behavior

The unique properties of this compound make it a particularly interesting ligand for the development of functional ruthenium and iridium complexes.

Ruthenium Complexes Incorporating this compound Derivatives

Ruthenium(II) polypyridyl complexes are among the most studied classes of coordination compounds due to their rich photophysical and electrochemical properties. The introduction of this compound as a ligand in these complexes serves primarily to enhance their solubility in organic solvents, which is beneficial for applications in areas like dye-sensitized solar cells and OLEDs.

For instance, ruthenium(II) complexes with mixed ligands, such as [Ru(bpy)2(4,4'-dialkyl-2,2'-bipyridine)]2+, have been synthesized and characterized. nih.gov The alkyl groups, in this case, the 1-butylpentyl substituents, lead to a red-shift in the emission spectra and improve the solubility of the complexes compared to the parent [Ru(bpy)3]2+ complex. nih.gov The electrochemical properties of these complexes often show reversible redox processes, indicating good stability. nih.gov

| Property | Observation for Analogous Ru(II) Complexes | Reference |

| Solubility | Enhanced in organic solvents | nih.gov |

| Emission | Red-shifted compared to [Ru(bpy)3]2+ | nih.gov |

| Electrochemistry | Reversible redox processes | nih.gov |

Iridium Complexes with this compound Analogues

Iridium(III) complexes are of great interest as phosphorescent emitters in OLEDs due to their high quantum yields. The use of ligands like this compound is a key strategy for developing solution-processable iridium-based emitters. The long alkyl chains enhance solubility and can also help in forming high-quality thin films.

Research on iridium(III) complexes with the closely related 4,4'-dinonyl-2,2'-bipyridine (B119716) ligand has demonstrated their potential. figshare.com These complexes exhibit interesting photophysical properties that can be tuned by the other ligands in the coordination sphere. osti.govnih.gov The bulky alkyl groups can also play a role in reducing concentration quenching of the emission in the solid state by preventing close intermolecular interactions. rsc.org

Studies on cyclometalated iridium(III) complexes with various 4,4'-disubstituted-2,2'-bipyridine ligands have shown that the nature of the substituents influences the photophysical properties. nih.gov While specific data for the 1-butylpentyl derivative is scarce, it is expected that its complexes would exhibit strong luminescence, with the precise emission color and efficiency being dependent on the other ligands attached to the iridium center.

| Property | Observation for Analogous Ir(III) Complexes | Reference |

| Application | Phosphorescent emitters in OLEDs | guidechem.comrsc.org |

| Solubility | High in organic solvents | guidechem.comrsc.org |

| Photophysics | Tunable emission properties | osti.govnih.govnih.gov |

| Solid-State Behavior | Potential to reduce concentration quenching | rsc.org |

Other Transition Metal Complexes Utilizing the 2,2'-Bipyridine Scaffold

Beyond the well-studied ruthenium, iridium, and osmium complexes, the 2,2'-bipyridine framework, particularly with sterically demanding alkyl groups, has been employed to synthesize a variety of other transition metal complexes. These complexes often exhibit unique catalytic and photophysical properties.

Nickel Complexes:

Nickel complexes incorporating 4,4'-disubstituted bipyridine ligands are notable for their catalytic activity in a range of cross-coupling reactions. The use of ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine, a close structural analog to this compound, has been reported in nickel-catalyzed processes. e3s-conferences.orgnih.govchemrxiv.orgwisc.eduresearchgate.netnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky alkyl groups on the bipyridine ligand are thought to play a crucial role in stabilizing low-valent nickel species and promoting reductive elimination, key steps in many catalytic cycles. For instance, (4,4′-dtbbpy)NiCl₂ has been utilized as a catalyst in decarboxylative arylations and the cross-coupling of aryl bromides with alcohols. chemrxiv.org

Copper Complexes:

Copper complexes with substituted bipyridine ligands have also been a subject of investigation. The coordination of copper(II) to 4,4'-bipyridine (B149096) can lead to the formation of mononuclear or polynuclear structures, depending on the reaction conditions and the presence of other coordinating species. e3s-conferences.orgnih.govrsc.orgeurjchem.comchemimpex.comub.edu For example, dinuclear copper(II) complexes linked by a 4,4'-bipyridine bridge have been synthesized and structurally characterized. nih.govrsc.org The magnetic properties of such complexes are of interest, with studies showing weak antiferromagnetic coupling between the copper centers. rsc.org The specific alkyl substituents on the bipyridine ligand can influence the geometry and the packing of the complexes in the solid state.

Iron Complexes:

Iron complexes with substituted bipyridine ligands have been explored for their redox properties and potential applications in areas such as flow batteries. rsc.orgrsc.orglasalle.edu The electronic properties of these complexes are sensitive to the nature of the substituents on the bipyridine ligand. Research on iron(II) complexes with 4,4'-dipyridylethyne, another bridging bipyridine-type ligand, has shown interesting spin crossover behavior with thermal hysteresis. researchgate.net Iron complexes with bipyridine-diimine ligands have demonstrated extensive redox activity, where the ligand actively participates in electron transfer processes. acs.org

While direct experimental data for a wide range of transition metal complexes with this compound remains limited in the accessible literature, the established chemistry of analogous 4,4'-dialkyl-2,2'-bipyridine ligands provides a strong basis for understanding their coordination behavior. The large alkyl groups of this compound are expected to impart high solubility in organic solvents, a desirable property for homogeneous catalysis and materials processing. guidechem.com The steric bulk would also influence the coordination geometry and reactivity of the metal center.

Below is a summary of representative transition metal complexes with related 4,4'-disubstituted-2,2'-bipyridine ligands, illustrating the types of structures and applications that could be anticipated for complexes of this compound.

| Metal | Ligand | Complex Formula/Description | Key Findings/Applications |

| Nickel | 4,4'-di-tert-butyl-2,2'-bipyridine | (4,4′-dtbbpy)NiCl₂ | Catalyst for cross-coupling reactions. chemrxiv.org |

| Copper | 4,4'-bipyridine | Dinuclear Cu(II) complexes with bridging 4,4'-bipy | Antiferromagnetic coupling between Cu(II) centers. rsc.org |

| Iron | Polypyridyl ligand with long alkyl chain | [Fe(L)(Cl)₃] and Fe(L)₂₃ | Potential biological activity. rsc.org |

| Iron | 4,4'-bipyridine | Coordination polymers with Fe(III) | Formation of octahedral coordination polymers. |

Advanced Applications of 4,4 Bis 1 Butylpentyl 2,2 Bipyridine Metal Complexes in Catalysis and Materials Science

Catalytic Applications

Metal complexes featuring 4,4'-disubstituted bipyridine ligands are instrumental in a wide array of catalytic transformations, valued for their stability and the tunable nature of the ligand framework.

Homogeneous Catalysis Mediated by 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often necessitates the use of catalysts that are soluble in organic solvents. The 1-butylpentyl groups of the title ligand provide this enhanced solubility, making its metal complexes highly suitable for such applications. researchgate.net Bipyridine ligands have a long history of use in forming stable and active transition metal complexes for catalysis. researchgate.net

Mechanisms of Catalytic Transformations

Complexes of 4,4'-disubstituted bipyridines, such as those formed with this compound, are central to many catalytic cycles, particularly in cross-coupling reactions. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the bipyridine ligand plays a crucial role in stabilizing the nickel center as it cycles between different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).

A general catalytic cycle often involves the following key steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) reacts with an organic halide (R-X), leading to the formation of a higher oxidation state metal complex (e.g., R-Ni(II)-X).

Transmetalation or a Second Oxidative Addition: In cross-coupling, a second component, such as an organoboron reagent, transfers its organic group to the metal center. In cross-electrophile coupling, the intermediate may react with a second electrophile.

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the desired C-C bond and regenerating the active, low-valent catalyst, which can then re-enter the catalytic cycle.

Throughout this process, the bipyridine ligand remains coordinated to the metal, modulating its electronic properties and providing steric bulk that influences the reaction's efficiency and selectivity. The electron-donating nature of the alkyl groups on the bipyridine can enhance the electron density at the metal center, which can influence the rates of oxidative addition and reductive elimination.

Turnover Frequencies and Selectivity Control in Catalytic Cycles

The performance of a catalyst is measured by its activity (turnover frequency, TOF) and selectivity. The steric hindrance provided by bulky substituents on the bipyridine ligand is a powerful tool for controlling selectivity. The large 1-butylpentyl groups of this compound can sterically shield the metal center, directing incoming substrates to approach in a specific orientation and thus favoring the formation of one product isomer over others.

| Substrate | Catalyst System | Para:Meta:Ortho Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | [Ir(cod)OMe]₂ / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | >99:1:0 | 95 | nih.govchemrxiv.org |

| Ethylbenzene | [Ir(cod)OMe]₂ / Bulky Bipyridine Ligand | High para-selectivity | N/A | chemrxiv.org |

| Isopropylbenzene | [Ir(cod)OMe]₂ / Bulky Bipyridine Ligand | High para-selectivity | N/A | chemrxiv.org |

Photoredox Catalysis and Photoinduced Transformations

Photoredox catalysis utilizes visible light to drive chemical reactions by engaging photo-excitable catalysts in single-electron transfer (SET) processes with organic substrates. researchgate.net Polypyridyl complexes of ruthenium and iridium are archetypal photosensitizers, and derivatives of this compound are designed to function effectively within this catalytic paradigm.

Design of Photosensitizers Incorporating this compound Ligands

An effective photosensitizer must possess several key characteristics: strong absorption in the visible spectrum, a long-lived excited state, and appropriate redox potentials to react with the desired substrates. The design of the ligands coordinated to the metal center (e.g., Ru(II) or Ir(III)) is crucial for tuning these properties.

The incorporation of this compound into a photosensitizer serves multiple purposes:

Solubility: The long alkyl chains ensure high solubility in the organic solvents typically used for photoredox reactions.

Stability: The bidentate chelation of the bipyridine to the metal center forms a stable complex.

The general principle involves the absorption of a photon, which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in SET with a substrate, initiating a catalytic cycle.

Applications in Organic Synthesis, e.g., C–H Borylation and Photoinduced Polymerizations

The unique reactivity unlocked by photoredox catalysis has been applied to a range of challenging organic transformations.

C–H Borylation: As mentioned previously, iridium-catalyzed C–H borylation is a powerful tool for functionalizing hydrocarbons. While often performed thermally, photoredox catalysis can offer alternative pathways. The use of bulky bipyridine ligands like this compound is critical for directing the reaction to a specific C-H bond, thereby controlling the regioselectivity of the product. chemrxiv.org The steric bulk introduced at the 4- and 4'-positions of the bipyridine ligand is a key design element for achieving high para-selectivity in the functionalization of substituted aromatic compounds. chemrxiv.org

Photoinduced Polymerizations: Metal complexes can serve as highly efficient photoinitiators for polymerization reactions. Upon irradiation with visible light, the excited state of a photosensitizer, such as a ruthenium complex containing a 4,4'-disubstituted bipyridine ligand, can initiate a radical or cationic polymerization. The process is triggered by an electron transfer event between the excited photosensitizer and a monomer or an initiator molecule. This method provides excellent temporal and spatial control over the polymerization process, as the reaction only proceeds when the light source is active.

Optoelectronic and Photovoltaic Applications

Role of this compound Complexes in Dye-Sensitized Solar Cells (DSSCs)

There is no specific research data available in the searched results detailing the use of this compound metal complexes in Dye-Sensitized Solar Cells. In principle, the introduction of bulky alkyl groups like 1-butylpentyl onto the bipyridine ligand framework in DSSC sensitizers or electrolyte additives can serve several functions. These include enhancing the solubility of metal complexes, preventing aggregation on the semiconductor surface, and improving the thermal stability of the device. For instance, other alkyl-substituted bipyridines, such as 4,4′-dinonyl-2,2′-bipyridine, have been investigated as electrolyte additives to improve the thermal stability of ruthenium-based dyes. researchgate.net Similarly, copper complexes with alkoxy-substituted bipyridines have been designed to prevent crystallization of the hole transport material in solid-state DSCs. scispace.com However, without specific studies on this compound, its performance and specific role in DSSCs cannot be detailed.

Exploration in Luminescent Materials and Emitters

No specific studies on the luminescent properties of metal complexes containing the this compound ligand were found in the search results. Bipyridine ligands are fundamental to the design of luminescent metal complexes, particularly with transition metals like ruthenium(II), iridium(III), and copper(I). rsc.orgrsc.org The substituents on the bipyridine core play a critical role in tuning the photophysical properties, such as emission wavelength, quantum yield, and lifetime. For example, trifluoromethyl groups have been used to create lanthanoid-based luminescent probes. rsc.org The bulky, non-conjugated 1-butylpentyl groups would primarily be expected to influence the solid-state packing, solubility, and potentially shield the emissive core, which could reduce non-radiative decay pathways and enhance luminescence quantum yields in the solid state. However, without experimental data, this remains speculative.

Supramolecular Assemblies and Molecular Recognition

Construction of Supramolecular Architectures with this compound

There is a lack of specific literature describing the construction of supramolecular architectures using this compound as a building block. The 2,2'-bipyridine (B1663995) unit is a classic chelating ligand for constructing metallosupramolecular structures, while the related 4,4'-bipyridine (B149096) is a common linear linker for coordination polymers and metal-organic frameworks. The large alkyl groups of this compound would be expected to heavily influence the self-assembly process, likely favoring the formation of discrete, soluble assemblies over extended, crystalline networks. These alkyl chains could drive assembly in polar solvents through solvophobic effects and could be utilized to control the packing of molecules in the solid state.

Host-Guest Interactions and Self-Assembly Processes

No research detailing the host-guest chemistry or specific self-assembly processes of this compound was identified. The bipyridine framework can be incorporated into larger macrocyclic hosts for ion or molecule recognition. nih.gov The 1-butylpentyl groups would create a lipophilic microenvironment around the metal-binding site, which could be exploited for the recognition of nonpolar guest molecules. The self-assembly of such a ligand with metal ions could lead to the formation of container-like molecules with hydrophobic cavities, but this has not been experimentally demonstrated in the available literature.

Spectroscopic Characterization and Electronic Structure Elucidation of 4,4 Bis 1 Butylpentyl 2,2 Bipyridine and Its Complexes

Spectroscopic Techniques for Ligand and Complex Analysis

Spectroscopy is a cornerstone for the characterization of novel ligands and their metal complexes. By probing the interactions of molecules with electromagnetic radiation, detailed information about their structural and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine ligand. ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by detailing the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the bipyridine core and the aliphatic protons of the two 1-butylpentyl (nonan-5-yl) side chains are expected. High-resolution ¹H NMR spectra of similar 4,4'-dialkyl-2,2'-bipyridine ligands and their ruthenium(II) complexes show characteristic patterns. researchgate.net For the bipyridine core, protons in the 3,3' and 5,5' positions typically appear as doublets, while the 6,6' protons also present as doublets, though often at a different chemical shift due to their proximity to the nitrogen atom and the other pyridine (B92270) ring. researchgate.net The large, branched alkyl groups introduce significant complexity in the upfield region of the spectrum, with multiple overlapping multiplets corresponding to the CH, CH₂, and CH₃ groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons of the bipyridine ring appear in the downfield region (typically >120 ppm), while the aliphatic carbons of the butylpentyl chains are found in the upfield region. mdpi.comtcichemicals.com Upon complexation with a metal ion, such as ruthenium(II), shifts in the NMR signals of the ligand are observed. These coordination-induced shifts provide valuable information about the electronic effects of metal binding. For instance, in ruthenium complexes, the signals for the protons on the bipyridine ligand generally shift, indicating the successful formation of the complex. researchgate.net

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Bipyridine H-6,6' | Downfield | Doublet |

| Bipyridine H-3,3' | Downfield | Doublet |

| Bipyridine H-5,5' | Downfield | Doublet |

| Aliphatic CH (methine) | Upfield | Multiplet |

| Aliphatic CH₂ (methylene) | Upfield | Multiplets |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of molecules. For this compound and its complexes, these methods reveal characteristic frequencies associated with the bipyridine framework and the alkyl substituents.

The IR spectrum is expected to show strong bands corresponding to the C-H stretching vibrations of the alkyl chains in the 2800-3000 cm⁻¹ region. mdpi.com The aromatic C-H stretching of the bipyridine rings would appear at slightly higher frequencies, typically above 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine rings are found in the 1400-1600 cm⁻¹ fingerprint region. acs.orgresearchgate.net These bands are particularly sensitive to the coordination environment. Upon complexation to a metal center, shifts in these vibrational frequencies can occur, indicating a change in the electron distribution within the bipyridine ligand. acs.orgresearchgate.net

Raman spectroscopy provides complementary information. For centrosymmetric molecules, vibrational modes that are IR-inactive may be Raman-active, and vice versa. In studies of 4,4'-bipyridine (B149096) adsorbed on metal surfaces, certain modes that are normally IR-inactive for the free molecule become active due to vibronic coupling and a breakdown of selection rules. nih.gov In complexes, resonance Raman spectra can be particularly informative, as excitation into a charge-transfer band can selectively enhance the vibrational modes of the chromophoric part of the molecule, providing detailed insight into the structure of the excited state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule or complex. The spectrum of a metal complex containing the this compound ligand is typically characterized by two main types of absorptions: intraligand (π→π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. nih.govlibretexts.org

The intraligand transitions are associated with the promotion of electrons within the π-system of the bipyridine ligand itself. These are typically high-energy, high-intensity absorptions found in the ultraviolet region of the spectrum, similar to those observed for the free ligand. nih.gov

Upon coordination to a transition metal like ruthenium(II) or osmium(II), new, lower-energy absorption bands appear in the visible region. nih.govutexas.edu These are the MLCT bands, which arise from the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. libretexts.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. The electron-donating alkyl groups of this compound are expected to raise the energy of the ligand's π* orbitals, which can cause a blue shift (a shift to shorter wavelengths) in the MLCT absorption band compared to the unsubstituted bipyridine complex.

Table 2: Typical Electronic Transitions in a Ru(II) Complex of this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| Intraligand (π→π*) | < 350 | High-intensity absorption within the bipyridine ligand. nih.gov |

Photoluminescence Spectroscopy for Emissive Properties

Many transition metal complexes with bipyridine ligands, particularly those of ruthenium(II), are known to be luminescent. Photoluminescence spectroscopy is used to characterize the emissive properties of these complexes after they are excited by absorbing light. Typically, emission occurs from the lowest-energy excited state, which in these complexes is often the triplet MLCT (³MLCT) state. nih.govnih.gov

The introduction of bulky 1-butylpentyl groups at the 4 and 4' positions can influence the photophysical properties of the resulting complexes. These bulky groups can increase the solubility of the complex in nonpolar solvents and can also sterically hinder intermolecular interactions that might otherwise lead to quenching of the luminescence. rsc.org Furthermore, the electronic effects of the alkyl groups can tune the energy of the ³MLCT state, thereby shifting the emission wavelength. In some cases, appropriately substituted ligands can lead to unusual photophysical phenomena, such as dual emission from spatially separated excited states within the same molecule, although this is more common in more complex, heteroleptic systems. nih.gov The lifetime and quantum yield of the emission are key parameters determined from these studies, providing insight into the efficiency of the radiative decay process versus non-radiative pathways.

Electrochemical Properties and Redox Behavior

The ability of bipyridine complexes to undergo reversible oxidation and reduction reactions is central to many of their applications. Electrochemistry provides a direct means to quantify this redox behavior.

Cyclic Voltammetry for Determining Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of metal complexes. A CV experiment measures the current that develops in an electrochemical cell as the voltage is swept back and forth. For a reversible redox couple, this results in a pair of peaks: one for the oxidation and one for the reduction.

For a complex of this compound, such as a ruthenium(II) tris-bipyridyl type complex, the CV would typically show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. rsc.orgutexas.edu It would also display a series of one-electron reductions associated with the sequential addition of electrons to the π* orbitals of the bipyridine ligands. rsc.orgutexas.edu

The potentials at which these redox events occur are highly dependent on the nature of the ligands. The electron-donating 1-butylpentyl groups on the bipyridine ligand increase the electron density at the metal center. This makes the metal easier to oxidize, resulting in a cathodic shift (a shift to a less positive potential) of the M(II)/M(III) oxidation wave compared to a complex with unsubstituted bipyridine. acs.orgresearchgate.net Conversely, these electron-donating groups make the ligand more difficult to reduce, causing an anodic shift (a shift to a more negative potential) in the ligand-based reduction waves. nih.govmdpi.com

Table 3: Representative Redox Potentials for Substituted Bipyridine Complexes

| Complex Type | Redox Couple | Potential (V vs. Fc/Fc⁺) | Effect of Alkyl Substitution |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ type | Ru(II) / Ru(III) | ~ +1.0 | Potential becomes less positive. rsc.org |

| [Ru(bpy)₃]²⁺ type | Ligand Reduction 1 | ~ -1.5 | Potential becomes more negative. rsc.org |

| [Ru(bpy)₃]²⁺ type | Ligand Reduction 2 | ~ -1.7 | Potential becomes more negative. rsc.org |

Note: Potentials are approximate and vary with solvent and reference electrode. The trend is the key information.

Investigation of Adsorption Phenomena on Electrode Surfaces

The adsorption of this compound and its complexes onto electrode surfaces is a critical aspect influencing the efficiency and stability of electrochemical devices. The long alkyl chains of this ligand can significantly impact the formation of self-assembled monolayers and the interfacial properties of electrodes. Research in this area, while not extensively focused on this specific derivative, draws upon studies of similar bipyridine compounds to understand the governing principles.

The behavior of bipyridine derivatives at the electrode-electrolyte interface is complex and depends on several factors, including the electrode material, the solvent, the electrolyte, and the specific substituents on the bipyridine core. For instance, studies on the self-assembly of the parent 4,4'-bipyridine molecule on various electrode surfaces, such as antimony (Sb) and cadmium (Cd), have been conducted in ionic liquid media. These investigations utilize techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to characterize the formation and properties of the adsorbed layers. researchgate.net

The introduction of long alkyl chains, such as the 1-butylpentyl groups in this compound, is expected to enhance the van der Waals interactions between adjacent molecules, promoting the formation of ordered, compact monolayers on the electrode surface. This can lead to significant alterations in the double-layer capacitance and the charge-transfer resistance at the interface.

The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface with no interactions between adsorbed molecules. The Frumkin isotherm extends this by considering intermolecular interactions, while the Temkin isotherm is applicable to heterogeneous surfaces where the heat of adsorption varies with surface coverage.

The standard Gibbs free energy of adsorption (ΔG°ads) can be determined from the adsorption equilibrium constant obtained from the isotherm analysis. A negative and large value of ΔG°ads indicates a strong and spontaneous adsorption process.

Table 1: Hypothetical Adsorption Parameters for this compound on a Glassy Carbon Electrode

| Adsorption Isotherm Model | Adsorption Equilibrium Constant (K) | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) |

| Langmuir | Value | Value |

| Frumkin | Value | Value |

| Temkin | Value | Value |

Electrochemical impedance spectroscopy (EIS) is another powerful tool for studying adsorption phenomena. By analyzing the impedance spectra of the electrode in the presence and absence of the adsorbate, it is possible to model the interface using an equivalent electrical circuit. Changes in the circuit elements, such as the double-layer capacitance (Cdl) and the charge-transfer resistance (Rct), provide insights into the formation and properties of the adsorbed layer. For instance, a decrease in Cdl is often indicative of the displacement of solvent molecules by the organic adsorbate, which typically has a lower dielectric constant.

Computational and Theoretical Investigations of 4,4 Bis 1 Butylpentyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its structure, stability, and reactivity.

Substituents on the 2,2'-bipyridine (B1663995) core significantly alter its electronic and structural properties. researchgate.net Theoretical assessments have shown that both inductive and resonance effects of substituents play a crucial role. researchgate.net For this compound, the two 1-butylpentyl groups are primarily electron-donating through an inductive effect. This increases the electron density on the pyridine (B92270) rings, particularly at the nitrogen atoms. This enhanced electron density influences the ligand's ability to coordinate with metal ions and can modulate the catalytic activity of the resulting metal complexes. acs.org

DFT studies typically focus on key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The electron-donating alkyl groups are expected to raise the energy of the HOMO, thereby affecting the energy gap.

The reactivity of the molecule, for instance, its proton affinity or its behavior in a catalytic cycle, can be predicted by calculating the energies of reactants, products, and transition states. acs.org DFT calculations have been used to establish that the electronic properties of substituted bipyridine ligands can be systematically tuned to control the reactivity of their metal complexes. acs.org

Table 1: Illustrative DFT-Calculated Properties of 4,4'-Disubstituted-2,2'-bipyridines (Note: This table presents typical data obtained from DFT calculations and is for illustrative purposes.)

| Substituent (R) at 4,4' positions | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | N-C-C-N Dihedral Angle (°) |

|---|---|---|---|---|

| -H (unsubstituted) | -6.50 | -0.85 | 5.65 | ~180 (transoid) |

| -CH3 (methyl) | -6.35 | -0.78 | 5.57 | ~180 (transoid) |

| -C(CH3)3 (tert-butyl) | -6.28 | -0.75 | 5.53 | ~180 (transoid) |

| -CH(C4H9)2 (1-butylpentyl) | -6.25 | -0.73 | 5.52 | ~180 (transoid) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can reveal how the flexible alkyl chains and the bipyridine core move and interact with their environment.

A key aspect of the conformational analysis is the rotation around the C2-C2' bond connecting the two pyridine rings. While DFT provides the static, minimum-energy structure, MD simulations explore the conformational landscape at finite temperatures, showing fluctuations around the equilibrium transoid geometry and the energy barrier for rotation to the cisoid conformation required for metal chelation.

Furthermore, the numerous rotatable bonds within the two 1-butylpentyl side chains create a complex conformational space. MD simulations can characterize the preferred conformations of these chains and how they fold or extend, which is crucial for understanding how these ligands pack in the solid state or interact with a solvent. These simulations can be enhanced with machine learning techniques to explore ligand dissociation and interaction mechanisms more efficiently. nih.gov

In the context of materials science, MD simulations are invaluable for predicting how molecules of this compound would arrange themselves in a condensed phase. By simulating a system with many molecules, one can observe the formation of aggregates and predict bulk properties. The long, nonpolar alkyl chains are expected to drive intermolecular interactions through van der Waals forces, potentially leading to organized, liquid-crystalline phases or specific packing motifs in crystals. These interactions can influence the material's properties, such as solubility and film-forming ability.

Table 2: Illustrative Conformational Data from MD Simulation of this compound (Note: This table is a hypothetical representation of data that could be generated from MD simulations.)

| Parameter | Average Value | Standard Deviation | Dominant Conformational State(s) |

|---|---|---|---|

| Py-Py Dihedral Angle (in solution) | 165° | ± 25° | Predominantly transoid |

| End-to-End Distance of Alkyl Chain | 8.5 Å | ± 1.5 Å | Partially folded |

| Radius of Gyration | 6.2 Å | ± 0.5 Å | Globular |

Modeling of Spectroscopic Properties and Excited States

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model the spectroscopic properties of molecules and understand their behavior upon absorbing light. For this compound, these calculations can predict its UV-Visible absorption spectrum and provide a detailed picture of the electronic transitions involved.

The UV-Vis spectrum of bipyridine derivatives is typically characterized by intense absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. TD-DFT calculations can determine the energies of these transitions (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). In the case of alkyl-substituted bipyridines, the excited state is generally localized on the bipyridine moiety itself. researchgate.net The electron-donating alkyl groups can cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to the unsubstituted 2,2'-bipyridine.

Analysis of the molecular orbitals involved in the main electronic transitions helps to characterize the excited states. For instance, the lowest energy transition is typically from the HOMO to the LUMO. Visualizing these orbitals shows how the electron density is redistributed upon excitation. This information is critical for applications in photochemistry and photophysics, such as when the molecule is used as a ligand in light-harvesting or photocatalytic systems. rsc.org Computational studies on related systems have shown that the nature of substituents dictates the localization of the excited state, which in turn affects properties like luminescence. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This table shows hypothetical TD-DFT results.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Orbital Contribution | Character |

|---|---|---|---|---|

| S0 → S1 | 295 | 0.55 | HOMO → LUMO | π → π |

| S0 → S2 | 250 | 0.30 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 242 | 0.45 | HOMO → LUMO+1 | π → π* |

Prediction of Catalytic Mechanisms and Reaction Pathways

A major application of computational chemistry is the elucidation of reaction mechanisms, particularly in catalysis where metal complexes of bipyridine ligands are widely used. acs.org DFT calculations can map out the entire energy profile of a catalytic cycle, identifying the structures and energies of intermediates and transition states.

For a catalytic process involving a metal complex of this compound, theoretical studies can predict how the ligand influences the reaction. The electron-donating nature of the butylpentyl groups increases the electron density on the metal center. This can affect the metal's redox potential and its ability to participate in key catalytic steps like oxidative addition and reductive elimination. acs.org For example, a more electron-rich metal center may facilitate oxidative addition but hinder reductive elimination.

The bulky steric profile of the 1-butylpentyl groups is also a critical factor. While positioned away from the coordination site, this bulk can influence the approach of substrates to the metal center, thereby affecting the selectivity of the reaction.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Catalytic Step (Note: This table illustrates how DFT can be used to compare the effect of ligands on a reaction barrier.)

| Ligand in [Ni(L)(substrate)] Complex | Reaction Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 2,2'-Bipyridine | Oxidative Addition | 18.5 |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) | Oxidative Addition | 17.2 |

| This compound | Oxidative Addition | 16.9 |

| This compound | Reductive Elimination | 22.1 |

Future Research Directions and Emerging Opportunities for 4,4 Bis 1 Butylpentyl 2,2 Bipyridine in Chemical Science

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 4,4'-disubstituted-2,2'-bipyridines is a well-established field, with several methodologies that can be adapted and optimized for 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine. Future research in this area will likely focus on developing more sustainable and efficient synthetic protocols.

Current synthetic strategies for similar compounds, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), often involve nickel-catalyzed reductive homocoupling of the corresponding 2-chloropyridines or palladium-catalyzed cross-coupling reactions. nih.govnih.govwisc.edunih.govresearchgate.netelsevierpure.com For instance, a simple, ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine has been achieved through nickel-catalyzed dimerization using manganese powder as the terminal reductant. nih.govnih.govwisc.edu Another approach involves the reaction of 4-tert-butylpyridine (B128874) with peracetic acid to form the N-oxide, which then reacts with POCl₃ to yield 4-tert-butyl-2-chloropyridine, a precursor for the dimerization. nih.gov

Table 1: Comparison of Synthetic Methodologies for 4,4'-Disubstituted-2,2'-Bipyridines

| Method | Catalyst | Starting Material Example | Key Features | Ref |

| Nickel-Catalyzed Reductive Homocoupling | NiBr₂·3H₂O / Mn | 4-tert-butyl-2-chloropyridine | Ligand-free, scalable | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | 2-bromopyridine derivatives | Versatile for various substituents | nih.gov |

| Dehydrogenative Dimerization | Palladium with Ag(I) oxidant | Pyridine (B92270) derivatives | Regioselective at C2-positions | researchgate.net |

Exploration of New Catalytic Transformations and Expanding Reaction Scope

The electron-donating nature of the alkyl groups in this compound makes it an attractive ligand for a wide range of catalytic applications. The bulky substituents can also provide steric hindrance that may influence the selectivity of catalytic reactions.

Complexes of 4,4'-dialkyl-2,2'-bipyridines have shown efficacy in various catalytic transformations. For example, molybdenum complexes with these ligands are effective catalysts for the epoxidation of olefins. researchgate.net Furthermore, iridium complexes bearing 4,4'-di-tert-butyl-2,2'-bipyridine have been utilized in C-H borylation reactions. nih.gov

Future research should explore the use of this compound in a broader range of catalytic reactions. Its high solubility in nonpolar organic solvents, a direct consequence of the long alkyl chains, could be particularly advantageous for homogeneous catalysis in such media. Potential areas of investigation include cross-coupling reactions, polymerization, and asymmetric catalysis, where the chiral centers in the 1-butylpentyl groups could potentially induce enantioselectivity.

Integration into Advanced Functional Materials and Nanotechnology

The unique combination of a rigid, coordinating bipyridyl core and flexible, bulky alkyl chains makes this compound a promising building block for advanced functional materials and nanotechnology.

Dye-Sensitized Solar Cells (DSSCs): Long-chain alkyl-substituted bipyridines, such as 4,4′-dinonyl-2,2′-bipyridine, have been successfully employed as additives in electrolytes for DSSCs. researchgate.net These additives can improve the thermal stability of the ruthenium-based dyes used in these cells, leading to enhanced device longevity. researchgate.netresearchgate.net The lipophilic nature of this compound could similarly enhance the performance and durability of DSSCs by improving the interface between the dye-sensitized electrode and the electrolyte. scispace.comjksus.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): Bipyridine-based metal complexes are also used as emitters in OLEDs. utexas.edursc.orgd-nb.inforesearchgate.net The introduction of bulky alkyl groups can improve the solubility of these complexes and their ability to form high-quality thin films, which is crucial for device performance. The 1-butylpentyl groups in this compound could enhance the processability of OLED materials and potentially influence their photophysical properties.

Future work in this area could involve the synthesis of ruthenium, iridium, or copper complexes of this compound and the evaluation of their performance in DSSCs and OLEDs. The self-assembly of this molecule on surfaces could also be explored for the creation of ordered nanostructures. researchgate.net

Table 2: Applications of Alkyl-Substituted Bipyridines in Functional Materials

| Application | Compound Example | Role | Key Finding | Ref |

| Dye-Sensitized Solar Cells | 4,4′-dinonyl-2,2′-bipyridine | Electrolyte Additive | Improves thermal stability of ruthenium dyes. | researchgate.net |

| Organic Light-Emitting Diodes | (bpy)₂Ru(II)bpy(COOC₁₂H₂₅)₂₂ | Emitter | Long alkyl chains improve film quality. | utexas.edu |

Continued Application in Ligand Design for Medicinal Chemistry Research

Polypyridyl ligands and their metal complexes have been investigated for their potential biological activities, including as anticancer agents. researchgate.netnih.gov The lipophilicity of these compounds is a critical factor that influences their cellular uptake and biological activity.

The highly lipophilic nature of this compound suggests that its metal complexes could exhibit interesting biological properties. The introduction of long alkyl chains can enhance the interaction of these complexes with biological membranes, potentially leading to increased cytotoxicity against cancer cells. nih.gov

Future research in this domain would involve the synthesis of various metal complexes of this compound and the systematic evaluation of their biological activities. Structure-activity relationship studies could be conducted to understand how the nature of the metal center and the ligand's alkyl chains influence the therapeutic potential of these compounds.

Advanced Spectroscopic and In Situ Mechanistic Probes for Reaction Monitoring

A thorough understanding of the behavior of this compound in catalytic and materials applications requires detailed mechanistic studies, which can be facilitated by advanced spectroscopic techniques.

The spectroscopic properties of metal complexes of 4,4'-dialkyl-2,2'-bipyridines have been studied to elucidate their electronic structure and bonding. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov For instance, high-resolution ¹H NMR spectroscopy has been used to analyze ruthenium(II) complexes of a homologous series of 4,4'-dialkyl-2,2'-bipyridines, revealing insights into complexation and solvent effects. researchgate.net UV-Vis spectroscopy is another key tool, with metal-to-ligand charge transfer (MLCT) bands being characteristic of these complexes. nih.gov

Future investigations should employ a suite of advanced spectroscopic techniques, including 2D NMR, time-resolved spectroscopy, and X-ray absorption spectroscopy, to probe the structure and dynamics of this compound and its metal complexes. In situ monitoring of catalytic reactions using techniques like FT-IR and Raman spectroscopy could provide valuable information on reaction intermediates and mechanisms. elsevierpure.com Density Functional Theory (DFT) calculations can also be employed to complement experimental data and provide a deeper understanding of the electronic structure and reactivity of these systems. nih.gov

Table 3: Spectroscopic Data for a Representative 4,4'-Dialkyl-2,2'-Bipyridine Complex

| Complex | Technique | Key Observation | Ref |

| [Co(dmbpy)₂(dca)₂]·CH₃OH | UV-Vis Spectroscopy | MLCT absorption band between 301 and 306 nm. | nih.gov |

| [Ru(bipy)₂(bipy-4-R-4'-R₁)]X₂ | ¹H NMR Spectroscopy | Distinct signals for substituted and unsubstituted bipyridine ligands. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 4,4'-Bis(1-butylpentyl)-2,2'-bipyridine, and how can purity be ensured?

The synthesis typically involves alkylation of 4,4'-dimethyl-2,2'-bipyridine (a common precursor) using 1-bromo-1-butylpentane under inert conditions. Key steps include:

- Alkylation in THF/iPr₂NH : This solvent system facilitates nucleophilic substitution, as demonstrated in analogous syntheses of 4,4'-bis(methylpolyisobutyl)-2,2'-bipyridine derivatives .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Purity ≥98% is confirmed via HPLC and NMR spectroscopy, as seen in related dicarboxylate esters .

- Challenges : Steric hindrance from branched alkyl chains may reduce reaction yields, necessitating excess alkylating agents or prolonged reaction times .

Q. How do the branched alkyl chains influence solubility and stability in organic solvents?

The 1-butylpentyl substituents enhance solubility in nonpolar solvents (e.g., toluene, hexane) compared to shorter-chain analogs (e.g., 4,4'-dimethyl derivatives). This is critical for applications in hydrophobic matrices like polymer-based solar cells:

- Solubility Testing : UV-Vis spectroscopy in varying solvent polarities (e.g., dichloromethane vs. ethanol) reveals improved solubility in low-polarity media .

- Stability : Long alkyl chains reduce aggregation in solution, as observed in dinonyl-substituted bipyridines used in dye-sensitized solar cells (DSSCs) .

Advanced Research Questions

Q. What role does this compound play in the electronic structure of ruthenium-based DSSCs?

The ligand’s alkyl chains modulate electron density and charge recombination dynamics in Ru(II) complexes:

- HOMO-LUMO Modulation : Bulky substituents lower the LUMO energy, enhancing electron injection into TiO₂ electrodes, as shown in dinonyl-substituted analogs .

- Charge Recombination : Steric hindrance from branched chains reduces back-electron transfer, improving photocurrent density. Computational studies (DFT) are recommended to quantify these effects .

Q. How does the steric bulk of 1-butylpentyl substituents affect coordination geometry in transition metal complexes?

X-ray crystallography of related compounds (e.g., 4,4′-di-tert-butylbipyridine Ru complexes) reveals distorted octahedral geometries due to steric clashes between alkyl chains and ancillary ligands :

- Case Study : In [Ru(dtbbpy)₃]²⁺ (dtbbpy = di-tert-butylbipyridine), the tert-butyl groups force a 15° twist in the bipyridine rings, altering redox potentials .

- Implications : For this compound, similar distortions may reduce catalytic activity in tightly coordinated systems but enhance stability in flexible matrices .

Q. Can this compound serve as a ligand in photocatalytic systems, and what factors determine its efficiency?

Yes, but performance depends on balancing steric and electronic effects:

- Photoredox Catalysis : Long alkyl chains improve solubility in nonpolar reaction media, as seen in polymer-tagged bipyridines for visible-light-driven deoxygenations .

- Limitations : Excessive steric bulk may hinder substrate access to the metal center. Comparative studies with less bulky ligands (e.g., 4,4′-dimethoxybipyridine) are advised to optimize turnover numbers .

Data Contradictions and Resolution

- Electronic vs. Steric Effects : While dinonyl-substituted bipyridines enhance DSSC efficiency , tert-butyl analogs in Ir(III) complexes show reduced quantum yields due to steric quenching . Researchers must tailor substituents to the specific application.

- Synthetic Yields : Alkylation of sterically hindered bipyridines often requires iterative optimization (e.g., varying catalysts or temperatures) .

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.